Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- is a complex organic compound with the molecular formula C19H19IN6O3 It is known for its unique structural features, which include an azo group, a cyano group, and an iodine atom
Preparation Methods
The synthesis of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under specific reaction conditions . The reaction conditions may vary, but often involve the use of solvents like ethanol and catalysts such as triethylamine. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of corresponding nitro and cyano derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties and reactivity.
Scientific Research Applications
Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: Used in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The cyano group and iodine atom also play roles in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Compared to other similar compounds, Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- stands out due to its unique combination of functional groups. Similar compounds include:
- N-[2-[(2-cyano-6-iodo-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide
- N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical and biological properties .
Properties
CAS No. |
55252-53-4 |
---|---|
Molecular Formula |
C19H19IN6O3 |
Molecular Weight |
506.3 g/mol |
IUPAC Name |
N-[2-[(2-cyano-6-iodo-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C19H19IN6O3/c1-4-25(5-2)14-6-7-17(18(10-14)22-12(3)27)23-24-19-13(11-21)8-15(26(28)29)9-16(19)20/h6-10H,4-5H2,1-3H3,(H,22,27) |
InChI Key |
ZFMQRWQCUFFDIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2I)[N+](=O)[O-])C#N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.